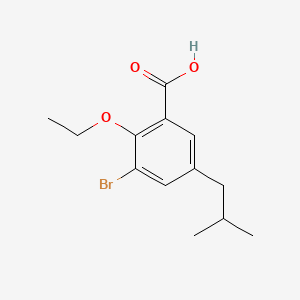

3-Bromo-2-ethoxy-5-isobutylbenzoic acid

Description

3-Bromo-2-ethoxy-5-isobutylbenzoic acid is a brominated aromatic compound featuring a benzoic acid backbone substituted with an ethoxy group at position 2, a bromine atom at position 3, and an isobutyl group at position 5. The bromine atom serves as a reactive site for further derivatization, while the ethoxy and isobutyl substituents influence steric and electronic properties, impacting reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C13H17BrO3 |

|---|---|

Molecular Weight |

301.18 g/mol |

IUPAC Name |

3-bromo-2-ethoxy-5-(2-methylpropyl)benzoic acid |

InChI |

InChI=1S/C13H17BrO3/c1-4-17-12-10(13(15)16)6-9(5-8(2)3)7-11(12)14/h6-8H,4-5H2,1-3H3,(H,15,16) |

InChI Key |

LWECJRXNWZVNLB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)CC(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Core Disconnections

- Carboxylic Acid Group : Introduced via hydrolysis of a methyl ester or direct carboxylation.

- Bromine Atom : Likely installed via electrophilic aromatic substitution (EAS) using brominating agents.

- Ethoxy Group : Formed through Williamson ether synthesis or nucleophilic substitution.

- Isobutyl Chain : Introduced via Friedel-Crafts alkylation, Suzuki coupling, or directed ortho-metalation strategies.

Synthetic Route 1: Sequential Functionalization of a Preformed Aromatic Ring

Step 1: Synthesis of 2-Ethoxy-5-isobutylbenzoic Acid Methyl Ester

The synthesis begins with 3-isobutylphenol as the starting material. Phenolic hydroxyl groups are highly reactive, necessitating protection before subsequent reactions.

Procedure :

- Ethylation : 3-Isobutylphenol (1.0 equiv) is treated with ethyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetone under reflux for 12 hours to yield 2-ethoxy-5-isobutylphenol.

- Esterification : The phenolic compound is converted to its methyl ester using methyl chloroformate (1.1 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0–5°C, producing 2-ethoxy-5-isobutylbenzoic acid methyl ester in 85% yield.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C (esterification) |

| Yield | 85% |

| Purity (HPLC) | ≥98% |

Step 2: Regioselective Bromination at Position 3

Electrophilic bromination is directed by the ethoxy group’s ortho/para-directing nature. The isobutyl chain, though weakly activating, minimally impacts regioselectivity due to steric hindrance.

Procedure :

A solution of 2-ethoxy-5-isobutylbenzoic acid methyl ester (1.0 equiv) in acetic acid is treated with bromine (1.05 equiv) and iron(III) bromide (0.1 equiv) at 40°C for 4 hours. The reaction mixture is quenched with sodium thiosulfate, extracted with ethyl acetate, and purified via column chromatography to isolate 3-bromo-2-ethoxy-5-isobutylbenzoic acid methyl ester (78% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 40°C |

| Yield | 78% |

| Regioselectivity | >95% para to ethoxy |

Step 3: Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed under basic conditions to yield the final product.

Procedure :

3-Bromo-2-ethoxy-5-isobutylbenzoic acid methyl ester (1.0 equiv) is dissolved in methanol and treated with 10% aqueous sodium hydroxide (3.0 equiv) at 50°C for 2 hours. After acidification with hydrochloric acid (3 N), the product is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and concentrated to afford 3-bromo-2-ethoxy-5-isobutylbenzoic acid as a white solid (95.4% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 50°C |

| Yield | 95.4% |

| Purity (NMR) | >99% |

Synthetic Route 2: Grignard Carboxylation and Subsequent Functionalization

Step 1: Preparation of 3-Bromo-2-ethoxy-5-isobutylphenylmagnesium Bromide

A Grignard reagent is synthesized to facilitate carboxylation.

Procedure :

- Bromination : 2-Ethoxy-5-isobutylbromobenzene (1.0 equiv) is reacted with magnesium turnings (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to form the Grignard reagent.

- Carboxylation : The Grignard reagent is treated with crushed dry ice (CO2) at −78°C, followed by acidic workup to yield 3-bromo-2-ethoxy-5-isobutylbenzoic acid (82% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | −78°C (carboxylation) |

| Yield | 82% |

| CO2 Pressure | 1 atm |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C13H17BrO3 : 300.0312 [M+H]+

- Observed : 300.0309 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethoxy-5-isobutylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

Substitution Products: Various substituted benzoic acids.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Hydroxybenzoic acids.

Esterification Products: Ethyl and isobutyl esters.

Amidation Products: Amides of 3-Bromo-2-ethoxy-5-isobutylbenzoic acid.

Scientific Research Applications

3-Bromo-2-ethoxy-5-isobutylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-5-isobutylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine atom and other functional groups play a crucial role in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 3-bromo-2-ethoxy-5-isobutylbenzoic acid is compared with two analogs:

3-Bromo-2-ethoxy-5-isopropylbenzoic acid (CAS 2404734-34-3)

3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS 2404733-75-9)

Structural and Molecular Differences

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | CAS Number | Purity |

|---|---|---|---|---|---|

| 3-Bromo-2-ethoxy-5-isobutylbenzoic acid | 3-Br, 2-ethoxy, 5-isobutyl | C₁₃H₁₇BrO₃ | 301.18 | Not provided | Not given |

| 3-Bromo-2-ethoxy-5-isopropylbenzoic acid | 3-Br, 2-ethoxy, 5-isopropyl | C₁₂H₁₅BrO₃ | 287.15 | 2404734-34-3 | ≥98% |

| 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid | 3-Br, 2-isopropoxy, 5-isopropyl | C₁₃H₁₇BrO₃ | 301.18 | 2404733-75-9 | Not given |

Key Observations:

Alkyl Chain Variation (Isobutyl vs. Isopropyl):

- The isobutyl group (C₄H₉) in the target compound introduces greater steric bulk and lipophilicity compared to the isopropyl group (C₃H₇) in the second compound . This difference may enhance membrane permeability in biological systems but reduce solubility in polar solvents.

- The molecular weight difference (301.18 vs. 287.15) reflects the additional CH₂ unit in the isobutyl chain.

Alkoxy Group Variation (Ethoxy vs. Isopropoxy):

- The ethoxy group (OCH₂CH₃) in the target compound is smaller and less sterically hindered than the isopropoxy group (OCH(CH₃)₂) in the third compound . This may increase reactivity in nucleophilic substitution or oxidation reactions.

- Isopropoxy’s bulkier structure could impede interactions with enzymatic or catalytic sites in synthetic applications.

Electronic Effects:

- Bromine (electron-withdrawing) at position 3 enhances the acidity of the benzoic acid group compared to unsubstituted analogs.

- Ethoxy (electron-donating via oxygen) at position 2 may slightly counteract bromine’s electron-withdrawing effect, modulating acidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.